molecular formula C24H24N4O2 B2485717 1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900890-18-8

1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No. B2485717
CAS RN: 900890-18-8
M. Wt: 400.482
InChI Key: CXUWWROZFKDOQI-UHFFFAOYSA-N
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Description

The compound belongs to a class of heterocyclic organic compounds characterized by a complex structure that includes multiple rings, some of which contain nitrogen atoms. This structure suggests potential for diverse chemical reactivity and physical properties, making it of interest in various fields of chemical research.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, starting with the formation of an enamine followed by cyclization to form the heterocyclic core. For example, Furrer et al. (1994) describe the synthesis of antithrombotic compounds from enamines through thermal fusion with ureas, leading to pyrido[4,3-d]pyrimidine derivatives (Furrer, Wágner, & Fehlhaber, 1994). This process might be analogous to the synthesis of our compound of interest, suggesting a potential pathway involving similar intermediates.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by multiple aromatic and heteroaromatic rings. The presence of nitrogen atoms within these rings can significantly influence the electronic distribution across the molecule, impacting its chemical reactivity. Glidewell et al. (2003) explored the polymorphism in related pyrimidin-6(1H)-one compounds, revealing insights into the molecular arrangements and hydrogen bonding patterns that could be relevant to understanding our target compound's structure (Glidewell, Low, Marchal, & Quesada, 2003).

Chemical Reactions and Properties

The chemical reactivity of our compound can be inferred from related studies, which demonstrate a range of reactions including hydrogenation, methylation, and benzylation. For instance, Rečnik et al. (2000) showed how catalytic hydrogenation could be used to partially saturate heterocyclic systems and remove protecting groups, leading to derivatives with different physical properties (Rečnik, Toplak, Svete, Pizzioli, & Stanovnik, 2000).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. Zhang et al. (2010) detailed the luminescent properties of a related compound, highlighting its potential applications in materials science (Zhang, Sun, Chen, Li, & Sun, 2010).

Scientific Research Applications

Synthesis and Biological Evaluation

The compound is involved in research focusing on the synthesis of new heterocyclic compounds, demonstrating its utility as a building block in medicinal chemistry. For instance, studies have explored its role in creating derivatives with potential antimicrobial activities, highlighting its significance in the development of new therapeutic agents (Al-Haiza, Mostafa, & El-kady, 2003).

Catalytic Processes in Synthesis

Research has also delved into catalytic processes involving this compound, aiming to optimize the synthesis of pyrido[1,2-a]benzimidazoles. These studies underscore the importance of catalysis in enhancing the efficiency and selectivity of the synthesis of complex heterocycles, which are core structures in many pharmaceuticals (Masters et al., 2011).

Antithrombotic Applications

There is research indicating the synthesis of new compounds from this chemical that have shown favorable cerebral and peripheral antithrombotic effects. Such findings point towards its potential utility in the development of treatments for thrombosis-related disorders (Furrer, Wágner, & Fehlhaber, 1994).

Structural and Functional Diversity

The compound serves as a precursor in the synthesis of a diverse array of heterocyclic systems, showcasing its versatility in organic synthesis. This includes the creation of structures with potential for various biological applications, from antitumor agents to materials with unique optical properties (Han et al., 2009).

properties

IUPAC Name

6-benzyl-5-(3-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-17-8-7-12-26(15-17)24(30)20-14-19-22(28(20)16-18-9-3-2-4-10-18)25-21-11-5-6-13-27(21)23(19)29/h2-6,9-11,13-14,17H,7-8,12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUWWROZFKDOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC3=C(N2CC4=CC=CC=C4)N=C5C=CC=CN5C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2-(3-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

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